molecular formula C16H14N6O3 B2957196 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea CAS No. 1421483-59-1

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea

Cat. No.: B2957196
CAS No.: 1421483-59-1
M. Wt: 338.327
InChI Key: OWLLBPMOXAJMCA-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine is a brominated pyrimidine derivative featuring a substituted pyrrolidine ring at the 2-position. The pyrrolidine moiety is modified with a methoxy group at the 3-position, enhancing its electronic and steric properties. This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions between 5-bromo-2-halopyrimidine precursors and 3-methoxypyrrolidine under basic conditions .

The molecular formula is C₉H₁₁BrN₃O, with a molecular weight of 266.11 g/mol. Crystallographic studies of analogous compounds (e.g., 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine) reveal orthorhombic crystal systems with space group P2₁2₁2₁ and unit cell parameters such as a = 10.18 Å, b = 17.62 Å, and c = 10.18 Å . These structural insights are critical for understanding intermolecular interactions and packing efficiencies in solid-state applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c23-16(20-11-1-2-13-14(7-11)25-6-5-24-13)21-12-8-18-15(19-9-12)22-4-3-17-10-22/h1-4,7-10H,5-6H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLLBPMOXAJMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CN=C(N=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Imidazole and Pyrimidine Coupling: The imidazole and pyrimidine moieties can be coupled using a palladium-catalyzed cross-coupling reaction.

    Urea Formation: The final step involves the reaction of the benzodioxin derivative with the imidazole-pyrimidine intermediate in the presence of a urea-forming reagent such as phosgene or a suitable isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The binding of the compound to its targets can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-Bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3-Methoxypyrrolidine C₉H₁₁BrN₃O 266.11 Kinase inhibitor intermediate
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine 4-Methylpiperidine C₁₀H₁₃BrN₃ 270.14 Anticancer intermediate
5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine 3,3-Difluoroazetidine C₇H₆BrF₂N₃ 250.04 Enhanced metabolic stability
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine 4-(Trifluoromethoxy)phenoxy C₁₁H₆BrF₃N₂O₂ 349.08 Antimalarial activity
5-Bromo-2-(3,5-diarylpyrazol-1-yl)pyrimidine Diarylpyrazole Variable ~400–450 Antioxidant, anti-inflammatory

Key Observations :

  • Steric Effects : Piperidine and azetidine analogues (e.g., 4-methylpiperidine, 3,3-difluoroazetidine) exhibit smaller ring sizes or fluorinated substituents, reducing steric hindrance and altering binding affinities in biological targets .
  • Biological Activity: Phenoxy-substituted derivatives (e.g., 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine) demonstrate antimalarial activity (IC₅₀ < 1 µM) due to enhanced hydrophobic interactions with parasitic enzymes .

Key Findings :

  • The target compound’s lower LogP (1.8) compared to diarylpyrazole derivatives (2.5–3.2) suggests improved membrane permeability and reduced off-target binding .
  • Diarylpyrazole analogues exhibit notable antioxidant activity (IC₅₀ = 12–18 µM), attributed to radical scavenging by the pyrazole ring .

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea is a synthetic organic molecule that has garnered interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

Key Structural Features

  • Benzodioxin Core : This moiety is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Imidazole and Pyrimidine Units : These heterocycles are often associated with various pharmacological effects due to their ability to interact with biological targets.

Research indicates that compounds similar to This compound may exert their biological effects through:

  • Enzyme Inhibition : Targeting specific kinases or enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interacting with various receptors, including those implicated in cancer and immune responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance, imidazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

CompoundCell LineIC50 (μM)Mechanism
Compound AA549 (Lung)10Apoptosis induction
Compound BMCF7 (Breast)15Cell cycle arrest

Anti-inflammatory Properties

The benzodioxin component is associated with anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of a related compound in a mouse model of lung cancer. The compound demonstrated significant tumor reduction compared to the control group, indicating its potential as an anticancer agent.

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of specific kinases involved in cancer progression. The results showed that the compound effectively inhibited these enzymes at low micromolar concentrations, suggesting a promising therapeutic application.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the imidazole or pyrimidine rings can significantly influence potency and selectivity.

ModificationEffect on Activity
Methyl group on imidazoleIncreased potency
Halogen substitution on pyrimidineEnhanced selectivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways and optimization strategies for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(1H-imidazol-1-yl)pyrimidin-5-yl]urea?

  • Methodology :

  • Step 1 : Utilize coupling reactions (e.g., urea bond formation via carbodiimide-mediated condensation) between the benzodioxin and imidazolyl-pyrimidine precursors. Reference analogous urea syntheses, such as N-(1,3-benzodioxol-5-yl)-N'-phenethylurea .

  • Step 2 : Optimize reaction efficiency using Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example, apply fractional factorial designs to reduce trial-and-error experimentation .

  • Step 3 : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and validate with experimental data .

    • Key Data :
ParameterOptimal RangeMethod Reference
CatalystEDCI/HOBt
SolventDMF/THF
Temp.25–50°C

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm the urea linkage and aromatic moieties. Compare with PubChem data for benzodioxin derivatives .

  • Chromatography : Apply HPLC (C18 column, pH 6.5 ammonium acetate buffer) to assess purity, referencing pharmacopeial methods for related heterocycles .

  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C16_{16}H14_{14}N4_{4}O3_{3}) .

    • Key Data :
TechniqueConditionsReference
HPLCpH 6.5 buffer, 25°C
HRMSESI+ mode

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict biological activity or reactivity?

  • Methodology :

  • Docking Studies : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinases or receptors), leveraging the imidazolyl-pyrimidine moiety’s known role in binding .

  • MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .

  • Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition) to refine models .

    • Key Insight : Combining quantum mechanics/molecular mechanics (QM/MM) with experimental IC50_{50} values reduces false positives in activity predictions .

Q. What strategies resolve contradictions in mechanistic data during studies of this compound’s reactivity?

  • Methodology :

  • Hypothesis Testing : Formulate competing mechanisms (e.g., nucleophilic vs. electrophilic pathways) and validate via isotopic labeling (e.g., 18^{18}O tracing in urea bond cleavage) .

  • Multivariate Analysis : Apply principal component analysis (PCA) to disentangle confounding variables in kinetic studies .

  • Collaborative Frameworks : Adopt interdisciplinary approaches (e.g., reaction design platforms like ICReDD) to reconcile computational and experimental discrepancies .

    • Case Study : Discrepancies in reaction rates under varying pH can be resolved by correlating DFT-calculated transition states with experimental Arrhenius plots .

Q. How can multi-step synthesis routes be designed to improve yield and scalability?

  • Methodology :

  • Retrosynthetic Analysis : Deconstruct the urea core into benzodioxin-6-amine and imidazolyl-pyrimidine isocyanate intermediates .

  • Process Intensification : Use continuous flow reactors to enhance heat/mass transfer in exothermic steps (e.g., carbodiimide activation) .

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .

    • Key Data :
StepYield ImprovementMethod
Coupling75% → 89%Flow reactor
Workup60% → 85%Solvent swap

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